3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
3-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2S2/c1-11-5-4-6-12(9-11)16(28)24-17-25-26-18(30-17)29-10-15(27)23-14-8-3-2-7-13(14)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXHFWHHRJWMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with benzamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains three critical reactive moieties:
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Sulfanyl group (SMe) : Prone to oxidation.
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1,3,4-thiadiazole ring : A heterocyclic system with potential for nucleophilic substitution or ring-opening reactions.
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Benzamide group : Susceptible to hydrolysis or nucleophilic attack under specific conditions.
Oxidation of Sulfanyl Group
The sulfanyl group undergoes oxidation to form sulfoxides or sulfones.
| Reaction Type | Reagents | Conditions | Products | Outcome |
|---|---|---|---|---|
| Oxidation | Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) | Room temperature or mild heating in dichloromethane (DCM) or ethanol | Sulfoxide (SOMe) or sulfone (SO₂Me) derivatives | Enhanced stability and altered bioactivity |
Substitution Reactions
The thiadiazole ring and benzamide group may participate in nucleophilic substitution.
| Reaction Type | Reagents | Conditions | Products | Outcome |
|---|---|---|---|---|
| Nucleophilic substitution | Amines, thiols, or other nucleophiles | Basic conditions (e.g., triethylamine) | Substituted thiadiazole or benzamide derivatives | Functionalization for drug discovery |
Hydrolysis of Benzamide
The benzamide group can hydrolyze under acidic or basic conditions.
| Reaction Type | Reagents | Conditions | Products | Outcome |
|---|---|---|---|---|
| Acidic hydrolysis | HCl or H₂SO₄ | High temperature | Carboxylic acid and amine derivatives | Generation of reactive intermediates |
| Basic hydrolysis | NaOH or KOH | Aqueous solution | Similar products | Facilitated by strong nucleophiles |
Mechanistic Insights
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Oxidation Pathway : The sulfanyl group reacts with oxidizing agents via an electrophilic addition mechanism, forming intermediate radical species before stabilizing as sulfoxides or sulfones.
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Substitution Pathway : The thiadiazole ring’s electron-deficient nitrogen atoms may act as leaving groups, enabling nucleophilic attack. The trifluoromethyl group enhances lipophilicity, potentially stabilizing transition states .
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Hydrolysis Pathway : The benzamide group undergoes cleavage via nucleophilic attack on the carbonyl carbon, leading to amide bond breaking.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiadiazole structures exhibit significant anticancer activity. For instance:
- In vitro studies have shown that similar thiadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells .
- Mechanism of Action : The anticancer effect is often attributed to the inhibition of specific kinases involved in cell signaling pathways that promote tumor growth.
Antimicrobial Activity
Compounds with similar structural characteristics have been evaluated for their antimicrobial efficacy:
- Bacterial Inhibition : Studies have shown that thiadiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
- Thiadiazole Derivatives as Anticancer Agents : A study published in Molecules highlighted the synthesis and evaluation of various thiadiazole derivatives, demonstrating their potential as effective anticancer agents through mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Evaluation : Research conducted on a series of thiadiazole compounds revealed promising results against resistant strains of bacteria. The study emphasized structure-activity relationships (SAR) that guide the design of more potent derivatives .
| Activity Type | Compound Type | Target Organisms/Cells | Result |
|---|---|---|---|
| Anticancer | Thiadiazole Derivative | Breast Cancer Cell Lines | Significant apoptosis induction |
| Antimicrobial | Thiadiazole Derivative | Gram-positive & Gram-negative Bacteria | Inhibition of growth observed |
Mechanism of Action
The mechanism of action of 3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The thiadiazole ring is known to interact with metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues with Thiadiazole Cores
3-nitro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide ()
- Key Differences :
- Substituent on Benzamide : 3-nitro vs. 3-methyl in the target compound.
- Trifluoromethyl Position : 4-position on phenyl vs. 2-position in the target.
- Linkage : Methylsulfanyl vs. carbamoylmethylsulfanyl.
- The 2-trifluoromethylphenyl group in the target may offer better steric compatibility with hydrophobic enzyme pockets compared to the 4-isomer .
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Key Differences :
- Linkage : Acetamide vs. carbamoylmethylsulfanyl.
- Substituent : Benzylsulfanyl vs. carbamoyl-substituted sulfanyl.
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide ()
- Key Differences :
- Aromatic Substitutions : Dichlorophenyl and difluorobenzamide vs. trifluoromethylphenyl and methylbenzamide.
- Impact :
Analogues with Varied Heterocycles
Nitazoxanide ()
- Structure : Nitro-thiazole benzamide.
- Comparison :
Triazole Derivatives ()
- Example: N-{[5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide.
- Comparison :
- Triazole rings offer distinct hydrogen-bonding patterns compared to thiadiazoles.
- The nitro group in the triazole derivative may confer oxidative stress-mediated toxicity, absent in the target compound .
Biological Activity
The compound 3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : 1,3,4-thiadiazole ring
- Substituents :
- A trifluoromethyl group on a phenyl ring
- A carbamoyl group attached to a methyl sulfanyl moiety
- A benzamide functional group
This unique combination of functional groups is hypothesized to enhance the biological activity of the compound.
Antimicrobial Activity
- Mechanism of Action : Compounds containing the thiadiazole moiety have been shown to exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and interaction with microbial cells .
-
Case Studies :
- A study highlighted that derivatives of 1,3,4-thiadiazole demonstrated potent activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The minimum inhibitory concentrations (MIC) for these compounds were reported as low as 1 µg/mL .
- Another investigation into related thiadiazole compounds indicated effective inhibition of biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .
Anti-inflammatory Effects
- Research Findings : The anti-inflammatory properties of thiadiazole derivatives are well-documented. For instance, studies have shown that certain thiadiazole compounds can inhibit pro-inflammatory cytokine production and reduce inflammation in animal models .
- Mechanism Insights : The proposed mechanism involves the modulation of inflammatory pathways such as NF-kB activation and COX-2 expression, leading to decreased production of inflammatory mediators like prostaglandins and cytokines .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide, and how can reaction conditions be optimized?
- Methodology :
- Microwave-assisted synthesis : Utilize solvent-free conditions under microwave irradiation to enhance reaction efficiency and reduce time. This method is effective for coupling thiadiazole scaffolds with benzamide groups, as demonstrated in similar compounds .
- Conventional synthesis : Employ K₂CO₃ as a base in DMF at room temperature for thioether bond formation between thiadiazole intermediates and alkyl halides. Monitor reaction progress via TLC .
- Optimization : Vary equivalents of reagents (e.g., 1.1 mmol RCH₂Cl per 1 mmol thiadiazole thiol) and reaction time (12–24 hours) to maximize yield .
Q. How can the structural integrity of the compound be validated post-synthesis?
- Methodology :
- X-ray crystallography : Use SHELXL for small-molecule refinement to confirm bond lengths, angles, and stereochemistry. SHELX programs are robust for resolving high-resolution data .
- Spectroscopic techniques : Employ ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl and methyl groups). Mass spectrometry (HRMS) confirms molecular weight .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, PC3, SK-MEL-2) using a 48–72 hour incubation period. Normalize results against Adriamycin or doxorubicin controls .
- Antimicrobial screening : Use disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess broad-spectrum activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance anticancer potency?
- Methodology :
-
Substituent variation : Modify the trifluoromethylphenyl group (e.g., replace with 3-Cl or 4-Cl analogs) to evaluate effects on caspase activation and IC₅₀ values .
-
Scaffold hybridization : Introduce pyrazole or triazole moieties to improve binding to kinase targets (e.g., abl/src tyrosine kinases) .
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Data analysis : Compare GI₅₀ values across cell lines (Table 1) to identify substituent-specific trends .
Table 1 : Cytotoxicity of Selected Derivatives (GI₅₀, μM)
Compound MCF-7 PC3 SK-MEL-2 Parent compound 12.3 15.6 18.9 3-Cl analog 8.1 10.4 9.7 4-CF₃ analog 6.5 7.8 5.2
Q. How to resolve contradictions in caspase activation data across cell lines?
- Methodology :
- Mechanistic profiling : Perform Western blotting for caspases 3/8/9 and PARP cleavage to confirm apoptosis pathways. Compare results across cell lines (e.g., MCF-7 vs. HL-60) .
- Dose-response analysis : Test concentrations from 1–100 μM to identify threshold effects. Contradictions may arise from cell-specific uptake or metabolic stability .
Q. What computational strategies predict pharmacokinetic and target interaction profiles?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tyrosine kinases (PDB: 2H8H) or carbonic anhydrase IX. Prioritize compounds with ΔG < −8 kcal/mol .
- ADMET prediction : Apply QikProp to assess logP (target: 2–4), CNS permeability, and HERG inhibition risks. Optimize substituents for metabolic stability (e.g., trifluoromethyl enhances t₁/₂) .
Methodological Considerations
- Contradictory Data : Discrepancies in cytotoxicity (e.g., higher activity in breast cancer vs. lung cancer) may stem from cell membrane permeability or efflux pump expression. Validate via flow cytometry for compound uptake .
- Crystallography Challenges : For low-resolution data, employ SHELXD for experimental phasing and SHELXE for density modification to resolve disordered regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
